Cornuside

Description

Properties

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16-,18-,19+,20-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTKSCGLXONVGL-UPIRYGIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Cornuside: A Technical Guide for Drug Discovery and Development

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis (Japanese Cornelian Cherry), has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its spectroscopic properties and established protocols for its isolation and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its modulation of key inflammatory signaling pathways. Quantitative data from various in vitro and in vivo studies are systematically presented, alongside detailed experimental methodologies, to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Identification

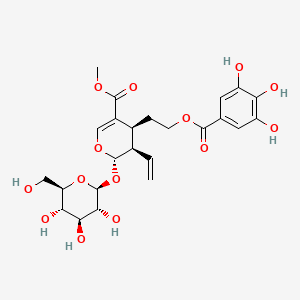

This compound is a complex natural product with the molecular formula C₂₄H₃₀O₁₄ and a molecular weight of 542.5 g/mol .[1][2] Its structure is characterized by a secoiridoid aglycone linked to a glucose moiety and esterified with a galloyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | [1] |

| SMILES | COC(=O)C1=CO--INVALID-LINK--C2=CC(=C(C(=C2)O)O)O)C=C">C@@HO[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [1] |

| InChI Key | SMTKSCGLXONVGL-ZEIULZLQSA-N | [1] |

| CAS Number | 131189-57-6 | [2][3] |

| Synonyms | This compound I | [2] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD) [4]

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 3 | 7.45 | s | |

| 5 | 3.10 | m | |

| 6α | 1.85 | m | |

| 6β | 2.25 | m | |

| 7 | 5.75 | br s | |

| 8 | 4.70 | d | 7.5 |

| 9 | 2.55 | m | |

| 10 | 1.15 | d | 7.0 |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.25 | m | |

| 3' | 3.40 | m | |

| 4' | 3.30 | m | |

| 5' | 3.45 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

| OMe | 3.75 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD) [4]

| Position | Chemical Shift (δ) ppm |

| 1 | 98.5 |

| 3 | 152.0 |

| 4 | 110.5 |

| 5 | 31.0 |

| 6 | 42.0 |

| 7 | 130.0 |

| 8 | 130.0 |

| 9 | 46.0 |

| 10 | 13.5 |

| 11 | 168.0 |

| 1' | 100.0 |

| 2' | 74.5 |

| 3' | 77.5 |

| 4' | 71.5 |

| 5' | 78.0 |

| 6' | 62.5 |

| OMe | 51.5 |

Table 4: Mass Spectrometry, IR, and UV-Vis Spectroscopic Data for this compound [4]

| Technique | Parameters | Result |

| HRESIMS | ESI+, m/z | 542.163556 [M+Na]⁺ |

| IR (KBr) | Wavenumber (cm⁻¹) | 3400, 1690, 1630, 1075 |

| UV-Vis (Methanol) | λmax (nm) | 238 |

Experimental Protocols

Isolation and Purification of this compound from Cornus officinalis

The following protocol outlines a general procedure for the extraction and purification of this compound.[1][4]

-

Extraction:

-

Air-dried and powdered fruits of Cornus officinalis are macerated with 50-70% aqueous ethanol (B145695) at room temperature.[1]

-

Ultrasound-assisted extraction can be employed to improve efficiency.[1]

-

The extraction process is typically repeated three times.[1]

-

The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.[1]

-

-

Preliminary Purification (Macroporous Resin Chromatography):

-

The crude extract is suspended in water and applied to a macroporous resin column (e.g., D101).

-

The column is washed with water to remove sugars and other polar impurities.

-

The iridoid glycoside fraction is eluted with a stepwise gradient of ethanol in water.

-

-

Fractionation (Silica Gel Chromatography):

-

The enriched iridoid glycoside fraction is subjected to silica (B1680970) gel column chromatography.

-

Elution is performed with a solvent system such as chloroform-methanol to separate compounds based on polarity.[1]

-

-

Final Purification (Preparative HPLC):

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.[1][4]

-

The mobile phase typically consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water.[4]

-

Elution is monitored by UV detection at approximately 240 nm.[1]

-

In Vitro Anti-inflammatory Activity Assay

The following protocols are commonly used to evaluate the anti-inflammatory effects of this compound in cell-based assays.

-

Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.[3][5]

-

Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 30 µM) for 1-2 hours.[3][5]

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[3][5]

-

The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[5]

-

The absorbance is read at approximately 540 nm, and the NO concentration is determined from a sodium nitrite standard curve.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[3]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK).[3][5]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

Molecular Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of p65.[3][7]

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[7][8]

Quantitative Data on Biological Activity

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following table summarizes key findings.

Table 5: In Vitro Anti-inflammatory Effects of this compound

| Assay | Cell Line | Stimulus | This compound Concentration | Effect | Reference |

| NO Production | RAW 264.7 | LPS | IC₅₀ value reported | Inhibition of NO production | [5] |

| TNF-α Production | RAW 264.7 | LPS | Not specified | Inhibition of TNF-α production | [7] |

| IL-6 Production | RAW 264.7 | LPS | Not specified | Inhibition of IL-6 production | [7] |

| IL-1β Production | RAW 264.7 | LPS | Not specified | Inhibition of IL-1β production | [7] |

| iNOS mRNA Expression | RAW 264.7 | LPS | Not specified | Decreased expression | [7] |

| COX-2 mRNA Expression | RAW 264.7 | LPS | Not specified | Decreased expression | [7] |

| p-IκBα Protein Levels | Mesangial cells | High Glucose | 5, 10, 30 µM | Dose-dependent decrease | [3] |

| p65 Nuclear Translocation | Mesangial cells | High Glucose | 5, 10, 30 µM | Dose-dependent decrease | [3] |

| p-ERK Protein Levels | RAW 264.7 | LPS | Not specified | Decreased phosphorylation | [7] |

| p-p38 Protein Levels | RAW 264.7 | LPS | Not specified | Decreased phosphorylation | [7] |

| p-JNK Protein Levels | RAW 264.7 | LPS | Not specified | Decreased phosphorylation | [7] |

Conclusion

This compound presents a compelling profile as a natural product with significant therapeutic potential, particularly in the realm of inflammatory diseases. Its well-defined chemical structure, coupled with a growing body of evidence elucidating its molecular mechanisms of action, provides a solid foundation for further preclinical and clinical investigation. This technical guide offers a consolidated resource for researchers, providing the necessary chemical, analytical, and biological information to advance the development of this compound into a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]

- 8. This compound alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Cornuside: A Technical Guide on its Origin, Natural Sources, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cornuside (B238336) is a secoiridoid glucoside that has garnered significant scientific interest for its diverse pharmacological activities.[1] Primarily isolated from the fruits of plants in the Cornus genus, it has been a component of traditional medicine for centuries, particularly in East Asia.[2][3] Modern research has begun to elucidate the mechanisms behind its therapeutic effects, revealing its potential in the management of inflammatory diseases, neurodegenerative disorders, and diabetes.[1][4] This technical guide provides a comprehensive overview of the origin, natural sources, and key experimental data related to this compound, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Origin and Natural Sources

This compound is predominantly found in the plant genus Cornus, commonly known as dogwoods. The primary and most studied sources of this compound are the fruits of Cornus officinalis (Japanese cornelian cherry) and Cornus mas (Cornelian cherry).[5][6]

Cornus officinalis, native to East Asia, is a staple in traditional Chinese medicine and is a rich source of various iridoid glycosides, including this compound.[2][7] Cornus mas, native to Southern Europe and Southwestern Asia, also contains this compound, although quantitative analyses suggest potential variations in content compared to C. officinalis.[5][8] The fruit, peel, and branches of C. officinalis have all been identified as potential sources of this bioactive compound.[9]

Chemical Properties

This compound is classified as a secoiridoid glucoside.[10] Its chemical structure consists of a secoiridoid aglycone linked to a glucose molecule. The detailed chemical information for this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H30O14 | [11] |

| Molecular Weight | 542.5 g/mol | |

| Appearance | White-like crystal | [11] |

| Solubility | Soluble in methanol, ethanol (B145695), and DMSO. Insoluble in petroleum ether. | [11] |

| IUPAC Name | methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

| CAS Number | 131189-57-6 | [11] |

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established iridoid biosynthetic pathway, which originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These are condensed to form geranyl pyrophosphate (GPP). While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of related secoiridoids.

Key enzymes such as geraniol (B1671447) 10-hydroxylase (G10H) and secologanin (B1681713) synthase (SLS) are involved in the synthesis of loganin, a key intermediate in the biosynthesis of many iridoids.[4] Secologanin, a secoiridoid, is then formed from loganin. It is hypothesized that subsequent glycosylation and other modifications of a secoiridoid precursor lead to the formation of this compound.

Putative biosynthetic pathway of this compound.

Quantitative Data

Quantitative analyses have been performed to determine the concentration of this compound in different plant sources and to evaluate its biological efficacy in various experimental models.

Table 2: this compound Content in Cornus Species

| Species | Cultivar/Genotype | This compound Content (mg/100 g Fresh Weight) | Reference |

| Cornus mas | 'Uholok' | 27.07 | [5] |

| Cornus mas | 'Koralovyi Marka' | 8.81 | [5] |

| Cornus officinalis | Genotype 1 | 2.50 | [5] |

| Cornus officinalis | Genotype 2 | 6.44 | [5] |

Table 3: Quantitative Effects of this compound in In Vitro Models

| Model System | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| High Glucose-Treated Mouse Mesangial Cells | IL-6 Secretion | 5, 10, 30 µM | Dose-dependent decrease | [1] |

| High Glucose-Treated Mouse Mesangial Cells | TNF-α Secretion | 5, 10, 30 µM | Dose-dependent decrease | [1] |

| High Glucose-Treated Mouse Mesangial Cells | Cell Viability | 5, 10, 30 µM | Dose-dependent inhibition | |

| Insulin-Induced HepG2 Cells | Glucose Uptake | 0.582, 1.275, 0.742 µM (EC50 values for different compounds) | Increased glucose uptake | [1] |

Table 4: Quantitative Effects of this compound in In Vivo Models

| Animal Model | Parameter Measured | This compound Dosage | Observed Effect | Reference |

| 3xTg-AD Mice | Brain IL-1β Levels | 20 mg/kg/day | Decrease | [1] |

| 3xTg-AD Mice | Brain IL-6 Levels | 20 mg/kg/day | Decrease | [1] |

| 3xTg-AD Mice | Brain TNF-α Levels | 20 mg/kg/day | Decrease | [1] |

| STZ-Induced Diabetic Rats | Fasting Blood Glucose | Not specified | Reduction | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Cornus officinalis

This protocol outlines a general procedure for the extraction and purification of this compound.[2]

-

Extraction:

-

Macerate dried, powdered fruits of Cornus officinalis with 50% aqueous ethanol.[2]

-

Employ ultrasound-assisted extraction at room temperature to improve efficiency.[2]

-

Repeat the extraction process three times.[2]

-

Filter the combined extracts and concentrate under reduced pressure to obtain a crude extract.[2]

-

-

Macroporous Resin Column Chromatography:

-

Dissolve the crude extract in water and load it onto a macroporous resin column.

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 70%, 95%).

-

Collect fractions and monitor by TLC or HPLC to identify this compound-containing fractions.

-

-

Silica (B1680970) Gel Column Chromatography:

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the this compound fraction using a preparative C18 HPLC column.

-

Elute with an appropriate mobile phase (e.g., acetonitrile-water gradient).[2]

-

Monitor the eluate at a suitable wavelength (e.g., 240 nm).[2]

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.[2]

-

Workflow for the extraction and isolation of this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on cell proliferation and viability.[1]

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.[1]

-

Treatment: Treat the cells with various concentrations of this compound and/or an inducing agent for a specified duration.[1]

-

CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[1]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

Cytokine Quantification (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a biotinylated detection antibody, followed by an enzyme-linked conjugate (e.g., streptavidin-HRP).[1]

-

Substrate Addition: Add a substrate solution to develop a colorimetric reaction.[1]

-

Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength. Calculate the cytokine concentration based on a standard curve.[1]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.[1]

-

Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[1]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[10] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[10] This action retains the p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

This compound's inhibition of the NF-κB signaling pathway.

Modulation of AKT/Nrf2 Signaling Pathway

The neuroprotective and antioxidant effects of this compound are linked to its ability to activate the AKT/Nrf2 signaling pathway.[4] Activation of AKT leads to the phosphorylation and nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant enzymes.[4] This pathway also crosstalks with the NF-κB pathway, with Nrf2 activation leading to the suppression of NF-κB signaling.[4]

This compound's modulation of the AKT/Nrf2 signaling pathway.

Conclusion

This compound is a promising natural product with a well-documented portfolio of biological activities, including anti-inflammatory, neuroprotective, and anti-diabetic effects.[1] Its ability to modulate key signaling pathways such as NF-κB and AKT/Nrf2 underscores its therapeutic potential for a range of diseases.[1][4] The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Continued investigation into its biosynthesis and pharmacological mechanisms will be crucial for unlocking its full clinical potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of Digestive Enzymes and Antioxidant Activity of Extracts from Fruits of Cornus alba, Cornus sanguinea subsp… [ouci.dntb.gov.ua]

- 7. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [A new secoiridoid from Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genetic Regulation of Anthocyanin Biosynthesis in Cornus Species: The Roles of R2R3‐MYB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iridoids, Flavonoids, and Antioxidant Capacity of Cornus mas, C. officinalis, and C. mas × C. officinalis Fruits - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Cornuside in Cornus officinalis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornus officinalis, commonly known as the Japanese cornelian cherry, is a valued plant in traditional medicine, largely owing to its rich content of bioactive iridoid glycosides. Among these, cornuside (B238336), a secoiridoid glucoside, has attracted significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[1] A thorough understanding of the biosynthetic pathway of this compound is paramount for the metabolic engineering of this high-value compound and for ensuring the quality and efficacy of C. officinalis-derived products.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Cornus officinalis. It integrates findings from multi-omics studies, details key enzymatic steps, presents quantitative data on metabolite accumulation, and provides detailed experimental protocols for key analyses.

The Core Biosynthesis Pathway of Iridoids

The biosynthesis of this compound originates from the general iridoid pathway, which is responsible for the formation of the characteristic cyclopentanopyran ring structure. This pathway begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The initial steps leading to the core iridoid scaffold are relatively well-understood and involve a series of enzymatic reactions:

-

Formation of Geraniol (B1671447): Geraniol synthase (GES) catalyzes the conversion of GPP to the acyclic monoterpene alcohol, geraniol.

-

Oxidation of Geraniol: Geraniol is then hydroxylated by geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, to produce 8-hydroxygeraniol. This is followed by oxidation by 8-hydroxygeraniol oxidoreductase (8HGO) to yield 8-oxogeranial.

-

Reductive Cyclization: The iridoid synthase (IS) then catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid skeleton, nepetalactol.

Proposed Biosynthesis Pathway of this compound

Following the formation of the core iridoid structure, a series of modifications, including oxidation, glycosylation, and esterification, lead to the diverse array of iridoids found in Cornus officinalis. This compound is a secoiridoid, meaning it is characterized by the cleavage of the cyclopentane (B165970) ring of the iridoid skeleton. This cleavage is a critical step catalyzed by secologanin (B1681713) synthase.

Based on the current understanding of secoiridoid biosynthesis, the following is a putative pathway leading to this compound in Cornus officinalis:

dot digraph "this compound Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Caption: Proposed biosynthesis pathway of this compound in Cornus officinalis.

Key Enzymes and Putative Steps:

-

Secologanin Synthase (SLS): This crucial enzyme, a member of the cytochrome P450 family (CYP72A), catalyzes the oxidative cleavage of the cyclopentane ring of loganin (B1675030) to form secologanin, the precursor to all secoiridoids.[2][3]

-

Conversion to Morroniside (B1252140): The exact enzymatic steps from secologanin to morroniside in C. officinalis are not yet fully elucidated. It likely involves hydrolysis and reduction reactions.

-

Final Acylation to this compound: The final step in the biosynthesis of this compound is proposed to be the acylation of morroniside. Multi-omics studies on C. officinalis have identified several candidate acyltransferase genes that are co-expressed with other iridoid biosynthesis genes.[4][5] However, the specific acyltransferase responsible for this reaction has yet to be functionally characterized.

Data Presentation: Quantitative Analysis of Iridoids

Quantitative analysis of iridoids in different tissues and developmental stages of Cornus officinalis provides valuable insights into the regulation of the biosynthetic pathway. The following tables summarize available quantitative data.

Table 1: Iridoid Content in Different Tissues of Cornus officinalis

| Compound | Pericarp (mg/g DW) | Seed (mg/g DW) | Leaf (mg/g DW) | Stem (mg/g DW) |

| Loganin | 10.4 - 18.0[6] | - | - | - |

| Morroniside | Present | Present | Present | Present |

| This compound | Present | Present | Present | Present |

Table 2: Iridoid Content in Cornus Species Fruits (mg/100 g Fresh Weight)

| Species | Cultivar/Genotype | Loganic Acid | Morroniside | Sweroside + Loganin | This compound |

| Cornus mas | 'Uholok' | 25.33 | 1.83 | 11.02 | 27.07 |

| Cornus officinalis | Genotype 1 | 2.50 | 6.44 | 1.98 | 2.50 |

| Cornus officinalis | Genotype 2 | - | - | - | 6.44 |

Data extracted from a study by Klimenko et al. (2021).[7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the expression levels of candidate genes involved in the this compound biosynthesis pathway in different tissues or under various conditions.

dot digraph "Gene_Expression_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Caption: Workflow for gene expression analysis using qRT-PCR.

Methodology:

-

RNA Extraction: Total RNA is isolated from various tissues of C. officinalis (e.g., different developmental stages of the fruit, leaves, stems) using a suitable plant RNA extraction kit or a TRIzol-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

-

Primer Design: Gene-specific primers for candidate biosynthetic genes (e.g., CoGPPS, candidate CYPs, and acyltransferases) and reference genes (e.g., actin or ubiquitin) are designed using appropriate software.

-

qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene(s).

Heterologous Expression and Enzyme Activity Assays

This protocol is used to functionally characterize candidate enzymes by expressing them in a heterologous system and testing their activity with putative substrates.

dot digraph "Enzyme_Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Caption: Workflow for heterologous expression and enzyme activity assay.

Methodology:

-

Gene Cloning: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into a suitable expression vector.

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as Escherichia coli, Saccharomyces cerevisiae, or transiently expressed in Nicotiana benthamiana. Protein expression is induced under optimal conditions.

-

Protein Purification: The recombinant protein is purified from the host cell lysate, often using affinity chromatography (e.g., His-tag purification).

-

Enzyme Activity Assay: The purified enzyme is incubated with the putative substrate (e.g., morroniside for a candidate acyltransferase) and any necessary co-factors (e.g., acetyl-CoA).

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected product (e.g., this compound). The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolite Analysis by UPLC-MS/MS

This protocol provides a sensitive and selective method for the quantification of this compound and its precursors in plant extracts.[1]

Methodology:

-

Sample Preparation:

-

Weigh 1.0 g of powdered C. officinalis fruit sample.

-

Add 25 mL of 70% methanol (B129727) and vortex for 1 minute.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.[1]

-

-

UPLC-MS/MS Conditions:

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[1]

-

Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile with 0.1% formic acid.[1]

-

Gradient Elution: A suitable gradient program is used to achieve optimal separation.

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 2 µL.[1]

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for iridoid glycosides.[1]

-

Mass Spectrometry: A tandem quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for each analyte.

-

-

Quantification: A calibration curve is generated using authentic standards of this compound, morroniside, and loganin to quantify their concentrations in the samples.

Conclusion and Future Perspectives

The biosynthesis of this compound in Cornus officinalis is a complex process that is beginning to be unraveled through the application of modern multi-omics technologies. While the core iridoid pathway is well-established, the specific enzymes responsible for the later tailoring steps that lead to the formation of this compound from the secoiridoid precursor, secologanin, remain to be definitively characterized. The identification of candidate cytochrome P450s and acyltransferases through transcriptomic and metabolomic correlations provides a strong foundation for future functional genomics studies.

Future research should focus on the in vitro and in vivo functional characterization of these candidate genes to fully elucidate the biosynthetic pathway. This knowledge will be instrumental for developing metabolic engineering strategies in plants or microbial systems to enhance the production of this medicinally important compound. A deeper understanding of the regulatory networks that control the expression of these biosynthetic genes will also be crucial for optimizing yields. The methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this intricate natural product biosynthetic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Multiomics-based characterization of specialized metabolites biosynthesis in Cornus Officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiomics-based characterization of specialized metabolites biosynthesis in Cornus Officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variation of loganin content in Cornus officinalis fruits at different extraction conditions and maturation stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Cornuside's Mechanism of Action in Neuroinflammation: An In-depth Technical Guide

Introduction

Neuroinflammation is a critical biological response to harmful stimuli in the central nervous system, involving the activation of glial cells such as microglia and astrocytes. While essential for protection and repair, chronic or dysregulated neuroinflammation is a key pathological driver in a spectrum of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1] Cornuside (B238336), a bioactive iridoid glycoside derived from the fruit of Cornus officinalis, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] This technical guide provides a comprehensive analysis of the molecular mechanisms through which this compound mitigates neuroinflammation, intended for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways that govern the inflammatory and oxidative stress responses in the brain.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, transcribing a host of pro-inflammatory genes.[1] In the context of neuroinflammation, stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ) activate this pathway. This compound has been shown to be a potent inhibitor of NF-κB activation.[4][5] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and thereby downregulating the expression of target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]

- 5. This compound suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]

Cornuside: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornuside (B238336), a prominent secoiridoid glucoside isolated from the fruits of Cornus officinalis, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It details the compound's multifaceted interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[1] Furthermore, this guide summarizes quantitative data on its efficacy, outlines experimental protocols for key assays, and presents visual representations of the signaling cascades modulated by this compound. This comprehensive overview is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit this pathway.[2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound attenuates the phosphorylation and degradation of the inhibitory kappa B-alpha (IκB-α).[2][3] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Studies in human umbilical vein endothelial cells (HUVECs) have also demonstrated that this compound can attenuate tumor necrosis factor-alpha (TNF-α)-induced NF-κB p65 translocation.[4]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as extracellular-signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to inflammatory stimuli. This compound has been found to reduce the phosphorylation of ERK1/2, p38, and JNK1/2 in LPS-stimulated RAW 264.7 cells.[2][3] In high glucose-stimulated podocytes, this compound treatment markedly suppressed the phosphorylation of ERK, p38, and JNK, indicating its potential in mitigating diabetic nephropathy.[5] By inhibiting these key kinases, this compound can suppress the downstream activation of transcription factors and the subsequent production of inflammatory mediators.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis.[6][7] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[6][8] In LPS-induced acute lung injury models, this compound treatment led to decreased levels of NLRP3, ASC, cleaved caspase-1, and mature IL-1β.[8][9] This inhibitory effect is partly attributed to the activation of Sirt1-mediated autophagy, which promotes the degradation of the NLRP3 inflammasome.[8]

Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is intricately linked with inflammation. The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway.[10][11] It promotes the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[11][12] This enhancement of the cellular antioxidant response contributes to the overall anti-inflammatory effect of this compound.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers from in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | This compound Concentration (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | 5, 10, 30 | Dose-dependent reduction | [2] |

| Prostaglandin E2 (PGE2) | 5, 10, 30 | Dose-dependent reduction | [2] |

| TNF-α | 5, 10, 30 | Dose-dependent reduction | [2] |

| IL-6 | 5, 10, 30 | Dose-dependent reduction | [2] |

| IL-1β | 5, 10, 30 | Dose-dependent reduction | [2] |

Table 2: Effect of this compound on Pro-inflammatory Cytokines in High Glucose-Treated Mesangial Cells

| Inflammatory Mediator | This compound Concentration (µM) | Inhibition | Reference |

| IL-6 | 5, 10, 30 | Significant dose-dependent decrease | [13] |

| TNF-α | 5, 10, 30 | Significant dose-dependent decrease | [13] |

| IL-1β | 5, 10, 30 | Significant dose-dependent decrease | [13] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[14]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[14]

-

Experimental Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blotting) and allow them to adhere overnight.[14]

-

Treatment Protocol:

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 30 µM) for 1-2 hours.[14]

-

Induce an inflammatory response by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), to the culture medium.[14]

-

Incubate the cells for the desired period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).[14]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.[14]

-

Procedure:

-

After the treatment period, collect the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[14]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.[14]

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[14]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants.[13]

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions for the assay, which typically involves adding the supernatant to a 96-well plate coated with a capture antibody, followed by incubation with a detection antibody and a substrate for color development.

-

Measure the optical density using a microplate reader at the specified wavelength.[13]

-

Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[14]

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[14]

-

Separate equal amounts of protein from each sample by SDS-PAGE.[14]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκB-α, IκB-α, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.[14]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[14]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[14]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Conclusion

This compound exhibits robust anti-inflammatory effects through the coordinated modulation of multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, as well as by enhancing the cellular antioxidant response. The presented data and mechanistic insights underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on elucidating the precise molecular binding targets of this compound within these signaling pathways and evaluating its efficacy and safety in more complex in vivo models of inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]

- 3. This compound suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses cytokine-induced proinflammatory and adhesion molecules in the human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling [jstage.jst.go.jp]

- 6. Frontiers | this compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response [frontiersin.org]

- 7. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates LPS induced cognitive dysfunction and microglial NLRP3 inflammasome activation by enhancing Sirt1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound mitigates acute lung injury through suppression of NLRP3 inflammasome-mediated pyroptosis and activation of the Keap1-Nrf2 antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. worldscientific.com [worldscientific.com]

- 12. Anti-Inflammatory and Anti-oxidant Functions of this compound by Regulating NF-[Formula: see text]B, STAT-1, and Nrf2-HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Neuroprotective Effects of Cornuside in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark pathologies including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] Current therapeutic options for AD offer symptomatic relief but do not halt or reverse disease progression.[3] Cornuside, an iridoid glycoside extracted from the fruit of Cornus officinalis (Shan Zhu Yu), has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and direct neuroprotective properties.[4][5][6] This document provides a comprehensive technical overview of the preclinical evidence supporting the neuroprotective effects of this compound in various AD models, detailing its mechanisms of action, summarizing quantitative outcomes, and providing standardized experimental protocols to aid in future research and development.

Quantitative Data Summary

The efficacy of this compound has been evaluated across multiple preclinical models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies, offering a comparative look at dosing regimens and therapeutic outcomes.

Table 1: Animal Models and this compound Dosing Regimens

| Animal Model | Induction Method | This compound Dosage | Administration Route | Treatment Duration | Key References |

|---|---|---|---|---|---|

| 3xTg-AD Mouse | Triple-transgenic (APP/PS1/Tau) | 20 mg/kg/day | Intragastric gavage | 4 weeks | [5][7] |

| APP/PS1/tau Mouse | Triple-transgenic (3xTg) | 100 and 200 mg/kg/day | Intragastric gavage | 2 months | [8] |

| ICR Mouse | Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ | 3, 10, 30 mg/kg/day | Intragastric gavage | 2 weeks | [9][10][11] |

| C57BL/6 Mouse | Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ | 3, 10, 30 mg/kg/day | Intragastric gavage | 2 weeks | [9] |

| ICR Mouse | Intraperitoneal injection of scopolamine (B1681570) | Not specified | Not specified | Not specified | [12] |

| D-galactose Mouse | D-galactose injection (aging model) | Not specified | Not specified | Not specified | [3] |

| Sprague-Dawley Rat | High-fat/sugar diet + AlCl₃ injection | 400, 700, 1000 mg/kg/day (of Cornus mas extract) | Peroral | 60 days |[13][14] |

Table 2: Effects of this compound on Pathological and Biochemical Markers

| Marker Category | Specific Marker | Model | Effect of this compound | Key References |

|---|---|---|---|---|

| Amyloid Pathology | Amyloid Plaque Deposition | 3xTg-AD | ↓ Reduced | [4][7][8] |

| Aβ₄₀ / Aβ₄₂ Levels | 3xTg-AD, AlCl₃-induced | ↓ Decreased | [8][13] | |

| Full-length APP | 3xTg-AD | ↓ Decreased | [8] | |

| α-secretase (ADAM-10) | 3xTg-AD | ↑ Increased | [8] | |

| Neprilysin (NEP), Insulin Degrading Enzyme (IDE) | 3xTg-AD | ↑ Increased | [8] | |

| Tau Pathology | Tau Hyperphosphorylation | 3xTg-AD | ↓ Inhibited | [4][7][8] |

| p-GSK-3β (Ser9) | 3xTg-AD | ↑ Elevated | [8] | |

| Neuroinflammation | IL-1β, IL-6, TNF-α | 3xTg-AD, Aβ₁₋₄₂-induced | ↓ Decreased | [4][6][7][11] |

| Nitric Oxide (NO), iNOS | 3xTg-AD, Aβ₁₋₄₂-induced | ↓ Decreased | [4][6][7][11] | |

| NLRP3, ASC, Caspase-1 | Aβ₁₋₄₂-induced | ↓ Decreased | [9][10] | |

| GFAP, Iba1 (Glial Activation) | 3xTg-AD, D-galactose | ↓ Down-regulated | [3][6][7] | |

| RAGE Expression | D-galactose, Aβ₁₋₄₂-induced | ↓ Down-regulated | [3][11] | |

| Oxidative Stress | Malondialdehyde (MDA) | 3xTg-AD, Scopolamine, AlCl₃ | ↓ Decreased | [4][7][11][12][13] |

| Superoxide Dismutase (SOD) | 3xTg-AD, Scopolamine | ↑ Increased activity | [4][7][11][12] | |

| Glutathione Peroxidase (GSH-Px) | 3xTg-AD, AlCl₃ | ↑ Increased level | [4][7][13] | |

| Catalase (CAT) | Scopolamine, Aβ₁₋₄₂-induced | ↑ Increased activity | [11][12] | |

| Synaptic/Neurotrophic | Syntaxin1A, PSD95 | PS19 mice (CIG) | ↑ Increased expression | [1] |

| BDNF, NGF | 3xTg-AD, D-galactose | ↑ Increased expression | [3][7][8] | |

| p-CREB | 3xTg-AD | ↑ Increased | [8] | |

| Cholinergic System | Acetylcholine (ACh) | Scopolamine, Aβ₁₋₄₂-induced | ↑ Increased level | [11][12] |

| | Acetylcholinesterase (AChE) | Scopolamine, AlCl₃ | ↓ Decreased activity |[3][11][12][13] |

Core Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects by modulating several critical signaling pathways implicated in the pathogenesis of Alzheimer's disease.

Attenuation of Neuroinflammation and Oxidative Stress via AKT/Nrf2/NF-κB

A primary mechanism of this compound is the mitigation of neuroinflammation and oxidative stress. It achieves this by activating the prosurvival AKT/Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[4][7] this compound treatment leads to increased phosphorylation of AKT, which promotes the nuclear translocation of Nrf2.[6][7] Nuclear Nrf2 then upregulates the expression of antioxidant enzymes like SOD and GSH-Px. Concurrently, this compound prevents the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7] This dual action helps restore cellular homeostasis and protect neurons from inflammatory and oxidative damage.

Inhibition of NLRP3 Inflammasome via Mitophagy Promotion

In AD, mitochondrial dysfunction is a key driver of neuroinflammation, partly through the activation of the NLRP3 inflammasome.[9][10] Damaged mitochondria release reactive oxygen species (ROS) and mitochondrial DNA, which are potent activators of NLRP3. This compound has been shown to re-establish mitophagy, the selective autophagic clearance of damaged mitochondria.[9] It facilitates this process through the Pink1/Parkin signaling pathway, leading to the removal of dysfunctional mitochondria.[9][10] By improving mitochondrial health and function, this compound reduces the triggers for NLRP3 inflammasome assembly and activation, thereby decreasing the production and release of the pro-inflammatory cytokine IL-1β and preventing subsequent neuronal damage.[9]

Modulation of RAGE-Mediated Signaling

The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor that binds to Aβ and AGEs, triggering downstream inflammatory and oxidative stress pathways. This compound has been shown to interfere with this axis.[3][11] Studies suggest this compound can directly bind to the RAGE V domain, impeding the Aβ-RAGE interaction.[11] By blocking this interaction, this compound inhibits the RAGE-mediated activation of NF-κB and the expression of thioredoxin-interacting protein (TXNIP), a key regulator of oxidative stress.[11] This leads to reduced ROS production, decreased neuroinflammation, and protection against neuronal injury.[3][11]

Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound's neuroprotective effects.

General Experimental Workflow

The evaluation of this compound in AD models typically follows a standardized workflow, from model induction and treatment to behavioral and post-mortem tissue analysis.

Animal Models and Drug Administration

-

3xTg-AD Mice : These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ and tau pathology.[7] They serve as a comprehensive model for AD progression.

-

Aβ₁₋₄₂ Injection Model : An acute model of AD is induced by intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ peptide into the brains of mice (e.g., ICR or C57BL/6).[9][11] This rapidly induces cognitive deficits and neuroinflammation.

-

Drug Administration : this compound is typically dissolved in a vehicle (e.g., saline or 0.5% carboxymethylcellulose sodium) and administered daily via intragastric gavage at specified dosages.[7][15] Control groups receive the vehicle alone.

Behavioral Testing: Morris Water Maze (MWM)

The MWM test is a standard method for assessing spatial learning and memory in rodents.[5]

-

Apparatus : A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase : Mice undergo training trials (e.g., 4 trials per day for 5 days) to learn the platform's location using distal cues. The time taken to find the platform (escape latency) and the swim path are recorded.

-

Probe Trial : 24 hours after the last training session, the platform is removed. The mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Biochemical Analyses

-

Western Blotting : Used to quantify the expression levels of specific proteins.[7][15]

-

Protein Extraction : Brain tissues (hippocampus and cortex) are homogenized in lysis buffer.

-

Quantification : Protein concentration is determined using a BCA assay.

-

Electrophoresis : Equal amounts of protein are separated by size on an SDS-PAGE gel.

-

Transfer : Proteins are transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies (e.g., anti-p-Tau, anti-Nrf2, anti-NLRP3) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection : Bands are visualized using an ECL substrate and quantified via densitometry. Loading controls (e.g., GAPDH, β-actin) are used for normalization.

-

-

ELISA : Used to measure the concentration of cytokines and other molecules.[5]

-

Brain tissue homogenates are prepared.

-

Samples are added to microplate wells pre-coated with a capture antibody specific for the target protein (e.g., IL-1β, TNF-α, Aβ₄₂).

-

A detection antibody is added, followed by a substrate solution.

-

The resulting colorimetric change is measured with a microplate reader, and concentrations are determined against a standard curve.

-

Histopathological Analysis

-

Immunohistochemistry (IHC) : Visualizes the localization and expression of proteins in tissue sections.[5]

-

Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.

-

Sections are incubated with primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia).

-

A secondary antibody conjugated to a fluorescent tag or an enzyme is applied.

-

Sections are imaged using a fluorescence or light microscope. The number of positive cells or the stained area is quantified.

-

-

Thioflavin S Staining : Used to detect dense-core amyloid plaques.[5]

-

Brain sections are incubated in a Thioflavin S solution.

-

After washing, the sections are mounted and viewed under a fluorescence microscope.

-

Plaques appear as bright green fluorescent aggregates, which can be counted and their area measured.

-

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of this compound as a multi-target agent for Alzheimer's disease. Its ability to concurrently mitigate neuroinflammation, oxidative stress, Aβ and tau pathology, and mitochondrial dysfunction positions it as a compelling candidate for further development.[4][7][9] Future research should focus on pharmacokinetic and pharmacodynamic studies to optimize dosing, long-term safety and toxicity assessments, and eventual translation into clinical trials. Investigating potential synergistic effects with other AD therapies could also open new avenues for treatment.

References

- 1. The Neuroprotective Effects of Cornel Iridoid Glycoside | StressMarq Biosciences Inc. [stressmarq.com]

- 2. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 3. This compound, by regulating the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, ameliorates cognitive impairment associated with brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is a Potential Agent against Alzheimer's Disease via Orchestration of Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cornel iridoid glycoside ameliorates cognitive deficits in APP/PS1/tau triple transgenic mice by attenuating amyloid-beta, tau hyperphosphorylation and neurotrophic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates cognitive impairments induced by Aβ1-42 through attenuating NLRP3-mediated neurotoxicity by promoting mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alleviates cognitive impairments induced by Aβ1−42 through attenuating NLRP3-mediated neurotoxicity by promoting mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ameliorates cognitive impairments via RAGE/TXNIP/NF-κB signaling in Aβ1-42 induced Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound ameliorates cognitive impairments in scopolamine induced AD mice: Involvement of neurotransmitter and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cornus mas ameliorates AlCl3-induced Alzheimer's disease in rats with metabolic syndrome by regulating inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

Cornuside's Immunomodulatory Effects on Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornuside, a secoiridoid glucoside isolated from the fruit of Cornus officinalis, has garnered significant attention for its potent immunomodulatory and anti-inflammatory properties. Macrophages, key players in the innate immune system, are central to the initiation and resolution of inflammation. Their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of immune responses. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates macrophage function, with a focus on its impact on signaling pathways, cytokine production, and polarization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers in macrophages, as reported in the scientific literature. While specific IC50 values are not consistently available, the data clearly demonstrates a dose-dependent inhibitory effect on pro-inflammatory mediators.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | This compound Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | Not specified | Significantly inhibited | [1] |

| Prostaglandin E2 (PGE2) | Not specified | Significantly inhibited | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Significantly inhibited | [1] |

| Interleukin-6 (IL-6) | Not specified | Significantly inhibited | [1] |

| Interleukin-1beta (IL-1β) | Not specified | Significantly inhibited | [1] |

Table 2: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Macrophages

| Protein/Gene | This compound Concentration | Observed Effect | Reference |

| iNOS (protein) | Not specified | Decreased expression | [1] |

| COX-2 (protein) | Not specified | Decreased expression | [1] |

| iNOS (mRNA) | Not specified | Decreased expression | [1] |

| COX-2 (mRNA) | Not specified | Decreased expression | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the macrophage inflammatory response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to significantly attenuate the LPS-stimulated phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[1]

Caption: this compound inhibits the NF-κB signaling pathway in macrophages.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, p38, and JNK, are also crucial for the production of inflammatory mediators. This compound has been demonstrated to reduce the LPS-induced phosphorylation of ERK1/2, p38, and JNK1/2 in macrophages.[1]

Caption: this compound modulates the MAPK signaling pathway in macrophages.

Macrophage Polarization

Preliminary evidence suggests that this compound can influence macrophage polarization, favoring a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. This is a critical aspect of its immunomodulatory potential, as M1 macrophages are key drivers of inflammation, while M2 macrophages are involved in tissue repair and resolution of inflammation. Further research is needed to fully elucidate the quantitative effects of this compound on specific M1 and M2 markers.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound on macrophages.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

Cells are incubated for a specified duration depending on the assay (e.g., 24 hours for cytokine and nitric oxide assays).

-

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan (B1609692) crystals.

-

Procedure:

-

After treatment with this compound, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

Cells are incubated for 4 hours at 37°C.

-

The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

After the treatment period, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm.

-

The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

The plates are blocked to prevent non-specific binding.

-

Cell culture supernatants and standards are added to the wells and incubated.

-

A biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

The absorbance is measured at 450 nm.

-

The cytokine concentration is calculated from the standard curve.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, iNOS, COX-2, and a loading control like β-actin).

-

The membrane is then incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the immunomodulatory effects of this compound on macrophages.

Caption: A generalized experimental workflow for in vitro studies.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory effects on macrophages by inhibiting the production of pro-inflammatory mediators through the downregulation of the NF-κB and MAPK signaling pathways. The available data strongly supports its potential as a therapeutic agent for inflammatory conditions.

Future research should focus on:

-

Determining the precise IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and enzymes in macrophages.

-

Conducting in-depth studies to quantify the effects of this compound on M1 and M2 macrophage polarization markers.

-

Elucidating the upstream molecular targets of this compound within the inflammatory signaling cascades.

-

Evaluating the efficacy of this compound in preclinical models of various inflammatory diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.

References

The Therapeutic Potential of Cornuside: A Technical Guide for Drug Discovery and Development

Introduction: Cornuside (B238336), a secoiridoid glucoside predominantly isolated from the fruits of Cornus officinalis (Japanese cornelian cherry), is emerging as a compelling natural compound with a broad spectrum of pharmacological activities.[1] Extensive preclinical research, encompassing both in vitro and in vivo models, has illuminated its potent anti-inflammatory, neuroprotective, and anti-diabetic properties.[1] This technical guide provides a comprehensive analysis of the therapeutic applications of this compound, with a focus on its molecular mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its engagement with critical signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic utility of this compound.

Core Therapeutic Areas and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple key signaling pathways implicated in a variety of pathologies. The primary areas of investigation include inflammatory disorders, neurodegenerative diseases, and diabetic complications.

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a key pathological driver of numerous diseases, including autoimmune disorders and neurodegenerative conditions.[2] this compound has demonstrated significant anti-inflammatory and immunomodulatory activities across various experimental models.[1] Its mechanisms of action in this context are multifaceted, involving the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling cascades.[1][2]

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4] This inhibition is achieved through the modulation of central inflammatory pathways, including:

-

Nuclear Factor-kappa B (NF-κB) Signaling: this compound suppresses the activation of the NF-κB pathway, a pivotal regulator of inflammation, by inhibiting the phosphorylation of IκB-α and subsequently preventing the nuclear translocation of the p65 subunit.[1][2][3]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The compound also modulates the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK, p38, and JNK.[2][5]

-

NLRP3 Inflammasome: this compound has been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of active IL-1β.[2]

-

Nrf2/HO-1 Antioxidant Pathway: this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), which helps to counteract inflammation-associated oxidative stress.[2][6]